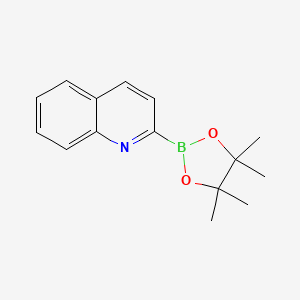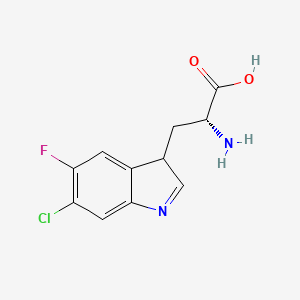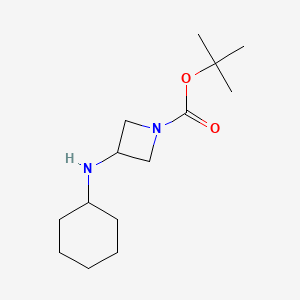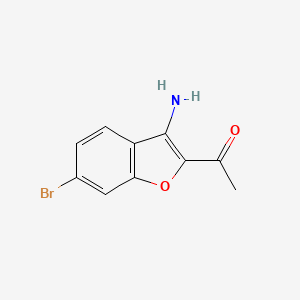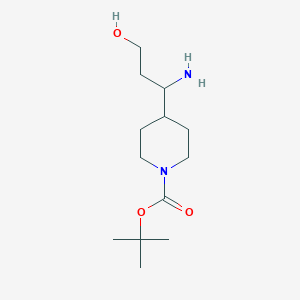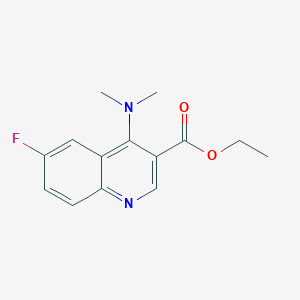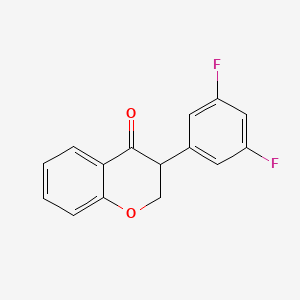
5-(4-Fluorophenyl)picolinimidamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Fluorophenyl)picolinimidamide hydrochloride is a chemical compound with the molecular formula C12H11ClFN3. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a fluorophenyl group attached to a picolinimidamide moiety, which contributes to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Fluorophenyl)picolinimidamide hydrochloride typically involves the reaction of 4-fluoroaniline with picolinic acid derivatives under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and advanced purification techniques. The process is designed to ensure consistent quality and high efficiency, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions
5-(4-Fluorophenyl)picolinimidamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include fluorinated derivatives, amines, and substituted picolinimidamides, which have diverse applications in research and industry.
Scientific Research Applications
5-(4-Fluorophenyl)picolinimidamide hydrochloride is widely used in scientific research due to its unique properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(4-Fluorophenyl)picolinimidamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved in its mechanism of action are complex and depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Chlorophenyl)picolinimidamide hydrochloride
- 5-(4-Bromophenyl)picolinimidamide hydrochloride
- 5-(4-Methylphenyl)picolinimidamide hydrochloride
Uniqueness
Compared to similar compounds, 5-(4-Fluorophenyl)picolinimidamide hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable tool in research and development.
Properties
CAS No. |
1179359-87-5 |
|---|---|
Molecular Formula |
C12H11ClFN3 |
Molecular Weight |
251.69 g/mol |
IUPAC Name |
5-(4-fluorophenyl)pyridine-2-carboximidamide;hydrochloride |
InChI |
InChI=1S/C12H10FN3.ClH/c13-10-4-1-8(2-5-10)9-3-6-11(12(14)15)16-7-9;/h1-7H,(H3,14,15);1H |
InChI Key |
IGJBAMYFMOLZNP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN=C(C=C2)C(=N)N)F.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



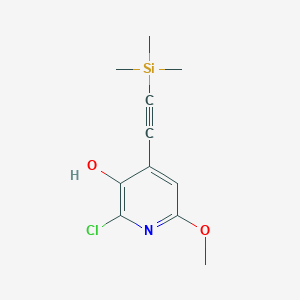

![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)
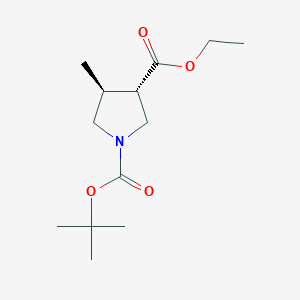
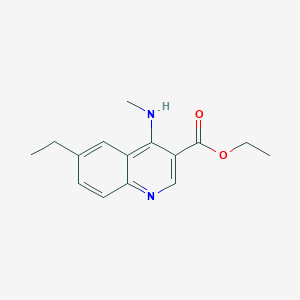
![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)
